(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone
Description
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)10-6-7-12(15)11(8-10)13(16)9-4-5-9/h6-9,15H,4-5H2,1-3H3 |
InChI Key |
PETGWQHFHMGFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone generally involves:
- Introduction of the tert-butyl group onto a hydroxyphenyl ring, typically via Friedel–Crafts alkylation.
- Formation of the cyclopropyl ketone moiety, often through acylation or carbonylation reactions involving cyclopropyl derivatives.
- Control of regioselectivity to ensure substitution at the 5-position of the phenol ring.
Formation of Cyclopropyl Ketone Moiety
The cyclopropyl ketone group can be introduced by acylation of the hydroxyphenyl intermediate with cyclopropylcarbonyl chloride or related activated cyclopropyl derivatives. Alternatively, cyclopropyl carboxylic acid derivatives can be coupled via esterification or amidation routes followed by conversion to ketones.
In related synthetic sequences, cyclopropane-containing intermediates have been synthesized by alkylation of pyrimidinyl or phenyl substrates with cyclopropyl esters or halides under basic conditions using cesium carbonate or potassium carbonate as bases in solvents such as acetonitrile.
Protection and Deprotection Steps
Phenolic hydroxyl groups are often protected during multi-step syntheses to prevent side reactions. Common protecting groups include carbonate or carbamate derivatives, which can be removed under mild conditions (e.g., piperidine treatment at room temperature).
Catalytic and Solvent Effects
Recent advances include the use of indium triflate (In(OTf)3) catalysis to promote regioselective alkylations and functionalizations of hydroxyphenyl and indole derivatives, which may be adapted for the preparation of related cyclopropyl ketones.
Summary of Experimental Procedures
Chemical Reactions Analysis
Types of Reactions
(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The methanone group can be reduced to form alcohols or other reduced products.
Substitution: The tert-butyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the methanone group may produce alcohols.
Scientific Research Applications
(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|---|
| (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone | 1249212-34-7 | C₁₄H₁₈O₂ | 218.30 | Cyclopropyl, tert-butyl | N/A |
| 5-(Tert-butyl)-2-hydroxyphenylmethanone | 10425-05-5 | C₁₇H₁₈O₂ | 254.32 | Phenyl, tert-butyl | N/A |
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 200.62 | Chloro, hydroxymethyl | 97–98 |
Biological Activity
The compound (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone is a derivative of phenolic compounds that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a tert-butyl group and a cyclopropyl moiety attached to a phenolic backbone, which may contribute to its biological properties.
Antioxidant Activity
Research indicates that phenolic compounds, including derivatives like this compound, exhibit significant antioxidant properties. A study on related compounds demonstrated that they could reduce oxidative stress in cellular models, particularly in conditions mimicking ischemic stroke. The compound was shown to alleviate oxygen-glucose deprivation-induced cell apoptosis by modulating intracellular reactive oxygen species (ROS) levels and enhancing the expression of protective proteins such as Nrf2 and HO-1 .
Antimicrobial Activity
Phenolic compounds are also known for their antimicrobial properties. In a comparative study, various phenolic derivatives were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications, such as the introduction of cyclopropyl groups, can enhance antimicrobial activity. Although specific data for this compound is limited, its structural similarity to effective antimicrobial agents suggests potential efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl group in the phenolic structure is crucial for scavenging free radicals and reducing oxidative stress. This activity is often mediated through the activation of cellular signaling pathways such as the Akt/Nrf2 pathway .
- Antimicrobial Mechanism : The presence of the cyclopropyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects .
Case Studies
- Neuroprotective Effects : A study focusing on a structurally similar compound demonstrated neuroprotective effects against oxidative stress in neuronal cells. The compound significantly reduced ROS levels and improved cell viability under oxidative stress conditions .
- Antimicrobial Testing : In vitro testing of related phenolic compounds showed varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications in the phenolic structure can lead to enhanced bioactivity .
Data Tables
Q & A
Basic: What are the common synthetic routes for (5-(tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone?
Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or C–H activation) to assemble the aryl-cyclopropylmethanone scaffold . Alternative routes involve condensation reactions between cyclopropanecarbonyl derivatives and substituted phenols under acidic or basic conditions. For example, cyclopropyl(thiophen-2-yl)methanone analogs are synthesized via ketone formation between cyclopropylcarbonyl precursors and halogenated aryl intermediates, achieving yields up to 61% under optimized conditions . Lower yields (e.g., 25%) may occur in sterically hindered systems, necessitating catalyst tuning (e.g., Pd(OAc)₂ with phosphine ligands) .
Basic: Which spectroscopic techniques are employed to characterize this compound?
Answer:
Key techniques include:
- NMR (¹H/¹³C) to confirm cyclopropane ring integrity and substituent positions (e.g., tert-butyl δ ~1.3 ppm; aromatic protons δ 6.5–7.5 ppm) .
- HRMS for exact mass verification (e.g., [M+H]⁺ calculated vs. observed) .
- IR to identify carbonyl stretching (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3400 cm⁻¹) .
- HPLC for stereochemical purity assessment (e.g., >98% enantiomeric excess reported for related cyclopropylmethanones) .
Basic: What preliminary biological activities have been reported for structural analogs?
Answer:
Analog studies suggest:
- Antimicrobial activity : Thiophene- and phenyl-substituted methanones inhibit bacterial growth (MIC ~5–20 µg/mL) via membrane disruption .
- Neuroactive potential : Cyclopropane-containing analogs modulate serotonin receptors (e.g., 5-HT₂B antagonism) .
- Antioxidant properties : Hydroxyphenyl derivatives scavenge free radicals (IC₅₀ ~10–50 µM in DPPH assays) .
Advanced: How do steric effects of the tert-butyl group influence reactivity and bioactivity?
Answer:
The tert-butyl group enhances lipophilicity (logP increase ~1–2 units) and steric shielding , reducing metabolic oxidation of the aromatic ring . This improves receptor selectivity (e.g., 10-fold higher affinity for 5-HT₂B over 5-HT₂A in analogs) . However, excessive bulkiness can hinder synthetic accessibility, requiring tailored catalysts (e.g., bulky phosphine ligands in Pd-mediated couplings) .
Advanced: What strategies optimize low-yield reactions in its synthesis?
Answer:
- Catalyst screening : Pd(OAc)₂ with XPhos ligands increases coupling efficiency in sterically congested systems .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to EtOH .
- Temperature control : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions in cyclopropane ring formation .
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed cell lines for receptor binding vs. primary cultures) .
- Substituent effects : Compare analogs with systematic substitutions (e.g., tert-butyl vs. isopropyl) to isolate steric/electronic contributions .
- Metabolic stability : Use liver microsome assays to account for degradation differences .
Advanced: What in silico methods predict its pharmacokinetic properties?
Answer:
- Molecular docking : Predict binding modes to targets (e.g., 5-HT receptors) using AutoDock Vina .
- QSAR models : Correlate logP, polar surface area, and H-bond donors with bioavailability .
- MD simulations : Assess cyclopropane ring stability in lipid bilayers for membrane permeability .
Advanced: What is the role of the cyclopropane ring in modulating metabolic stability?
Answer:
The cyclopropane ring’s high ring strain increases susceptibility to CYP450-mediated oxidation, but its rigidity can block enzymatic access to adjacent functional groups. For example, cyclopropylmethanones show 2–3× longer half-lives in microsomes compared to linear analogs due to reduced CYP3A4 binding .
Advanced: How to design derivatives to improve target selectivity?
Answer:
- Bioisosteric replacement : Substitute tert-butyl with trifluoromethyl to balance lipophilicity and steric demand .
- Positional isomerism : Shift the hydroxyl group from C2 to C4 to alter hydrogen-bonding patterns with receptors .
- Hybrid analogs : Integrate thiophene or benzofuran moieties for dual-target activity (e.g., COX-2/5-LOX inhibition) .
Advanced: What analytical methods quantify trace impurities in bulk samples?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
